molecular formula C21H22F2N4O2 B6439804 1-(2,6-difluorobenzoyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine CAS No. 2549029-19-6

1-(2,6-difluorobenzoyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

Cat. No.: B6439804
CAS No.: 2549029-19-6
M. Wt: 400.4 g/mol
InChI Key: HODNZQMPMRJXAY-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a piperidine core substituted with a 2,6-difluorobenzoyl group and a methylimidazo[1,2-b]pyridazine-6-yloxymethyl moiety. The fluorine atoms enhance metabolic stability and binding affinity, while the imidazopyridazine scaffold may contribute to π-π stacking or hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O2/c1-13-14(2)27-18(24-13)6-7-19(25-27)29-12-15-8-10-26(11-9-15)21(28)20-16(22)4-3-5-17(20)23/h3-7,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODNZQMPMRJXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,6-difluorobenzoyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a synthetic organic molecule that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound consists of a piperidine ring substituted with a difluorobenzoyl group and an imidazo[1,2-b]pyridazin moiety. Its structural formula can be represented as follows:

C18H19F2N3O\text{C}_{18}\text{H}_{19}\text{F}_2\text{N}_3\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it exhibits potent antagonistic activity against gonadotropin-releasing hormone (GnRH) receptors. This mechanism is crucial in regulating reproductive hormones and has implications for treating conditions like prostate cancer and endometriosis.

Biological Activity and Pharmacological Effects

Recent studies have highlighted several key biological activities associated with this compound:

  • Gonadotropin-Releasing Hormone Antagonism : The compound demonstrated significant in vitro GnRH antagonistic activity without inhibiting cytochrome P450 enzymes, which is beneficial for minimizing drug-drug interactions. In vivo studies showed that oral administration suppressed plasma luteinizing hormone levels effectively for over 24 hours in animal models .
  • Anticancer Potential : Research indicates that derivatives of this compound may exhibit anticancer properties by modulating hormonal pathways involved in tumor growth. The structural modifications aimed at enhancing its efficacy have shown promising results in preclinical trials .

Case Studies

  • Study on GnRH Antagonism : A study involving cynomolgus monkeys evaluated the effects of the compound on plasma hormone levels post-administration. Results indicated a dose-dependent suppression of luteinizing hormone, supporting its potential use in hormone-sensitive cancers .
  • In Vitro Activity : In vitro assays confirmed the compound's ability to inhibit GnRH receptor activity effectively. The presence of fetal bovine serum did not alter its antagonistic effects, indicating robust activity across varying biological conditions .

Data Table: Summary of Biological Activities

ActivityEffectivenessReference
GnRH AntagonismHigh
Cytochrome P450 InhibitionNone
Anticancer ActivityPromising
Duration of Hormonal Suppression>24 hours

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit promising anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve the modulation of signaling pathways related to cell growth and apoptosis. For instance, studies have demonstrated that similar compounds can target specific kinases involved in tumor progression.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing piperidine and imidazole rings have been reported to exhibit antibacterial and antifungal properties. Investigations into the efficacy of this compound against various pathogens could provide insights into its role as a novel antimicrobial agent.

Central Nervous System Effects

Given the piperidine structure, there is potential for this compound to interact with neurotransmitter systems. Research into its effects on receptors such as dopamine and serotonin could reveal applications in treating neurological disorders. Preliminary studies suggest that modifications of similar structures can lead to compounds with antidepressant or anxiolytic effects.

Antidiabetic Potential

Some studies have explored the role of imidazo[1,2-b]pyridazine derivatives in glucose metabolism regulation. The compound may influence insulin signaling pathways or enhance glucose uptake in muscle cells, suggesting a possible application in diabetes management.

Case Study 1: Anticancer Screening

A recent study screened a library of imidazo[1,2-b]pyridazine derivatives for anticancer activity. The results indicated that compounds with similar structural motifs to 1-(2,6-difluorobenzoyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was hypothesized to involve the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity Assessment

Another study evaluated the antimicrobial efficacy of piperidine derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with difluorobenzoyl substitutions displayed enhanced activity compared to their non-fluorinated counterparts, indicating the importance of fluorine in modulating biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, as evidenced by related entries in chemical databases. Below is a detailed comparison based on available

Substituent Analysis

Compound Name (CAS) Core Structure Key Substituents Functional Implications
1-(2,6-Difluorobenzoyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine Piperidine 2,6-Difluorobenzoyl; 2,3-dimethylimidazopyridazine Enhanced metabolic stability (fluorine); potential kinase inhibition (imidazopyridazine)
6-(6-(2-(3-Fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one (1196546-51-6) Imidazopyridazine 3-Fluorophenyl-pyrrolidine; benzoxazinone Increased rigidity (benzoxazinone); possible CNS activity (fluorophenyl-pyrrolidine)
1-(2-(((1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)methyl)(methyl)amino)ethyl)-N,N-dimethyl-4-phenylpiperidin-4-amine (1181285-50-6) Piperidine Indole-methoxybenzyl; dimethylamino Serotonergic or adrenergic receptor modulation (indole and tertiary amine motifs)
3-[4-[2,6-Dipropyl-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyloxy]butyl]-5-methyl-5-(2-methoxypyridin-5-yl)imidazolidine-2,4-dione (1031400-42-6) Imidazolidine Hexafluorohydroxypropyl; methoxypyridyl High lipophilicity (hexafluoro group); potential PPAR or nuclear receptor agonism

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Fluorination typically reduces oxidative metabolism, as seen in compounds like 1031400-42-6, which includes a hexafluoro group for enhanced stability .
  • Target Selectivity : The imidazopyridazine moiety may confer selectivity toward kinases (e.g., JAK or PI3K isoforms), similar to FDA-approved kinase inhibitors.

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